6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
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Overview
Description
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a 2-chlorophenyl group attached to a piperazine ring, and a phenyl group at the 4th position of the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Piperazine Substitution: The piperazine ring, substituted with a 2-chlorophenyl group, can be introduced through nucleophilic substitution reactions. This step often involves the reaction of a piperazine derivative with a chlorinated aromatic compound under basic conditions.
Phenyl Substitution: The phenyl group at the 4th position can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents include halides, amines, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, organometallic reagents, and catalysts like palladium or copper under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups or modify existing ones.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline: Lacks the bromine atom at the 6th position.
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline: Contains a methyl group instead of a chlorine atom on the phenyl ring.
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-(4-methoxyphenyl)quinazoline: Contains a methoxy group on the phenyl ring.
Uniqueness
The presence of both the bromine atom at the 6th position and the 2-chlorophenyl group on the piperazine ring makes 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS: 324759-78-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C24H20BrClN4 with a molar mass of approximately 479.8 g/mol. Its structural characteristics include a bromine atom at the 6-position and a piperazine moiety, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C24H20BrClN4 |
Molar Mass | 479.8 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 635.6 ± 65.0 °C |
LogP | 6.29 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related quinazoline derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The mechanisms underlying these effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Another area of interest is the compound's potential anticancer activity. Quinazoline derivatives are known for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can effectively inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest . The specific pathways affected by this compound remain to be fully elucidated.
Neuropharmacological Effects
The piperazine component of the compound suggests possible neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in animal models, potentially through serotonin receptor modulation .
Study on Antimicrobial Efficacy
In a comparative study, various quinazoline derivatives were synthesized and tested for antimicrobial activity using disc diffusion methods against multiple bacterial and fungal strains. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications in the structure could enhance efficacy .
Anticancer Activity Assessment
A recent investigation evaluated the anticancer properties of quinazoline-based compounds against human cancer cell lines. The study reported significant cytotoxic effects and identified apoptosis as a primary mechanism of action . This highlights the potential therapeutic applications of this compound in oncology.
Properties
IUPAC Name |
6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTIIBFPTLTFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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